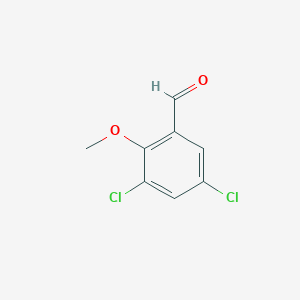

3,5-Dichloro-2-methoxybenzaldehyde

説明

BenchChem offers high-quality 3,5-Dichloro-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,5-dichloro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKSTJSVNQYCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394014 | |

| Record name | 3,5-dichloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76008-04-3 | |

| Record name | 3,5-dichloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Physicochemical Properties of 3,5-Dichloro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its utility as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals, necessitates a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides a comprehensive overview of the known physical properties of 3,5-Dichloro-2-methoxybenzaldehyde, alongside detailed experimental protocols for their determination.

Core Physical Properties

A summary of the core physical properties of 3,5-Dichloro-2-methoxybenzaldehyde is presented below. It is important to note that while some properties like molecular formula and weight are well-established, experimental values for properties such as melting and boiling points can vary slightly depending on the purity of the sample and the experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for the experimental determination of the key physical properties of a solid organic compound like 3,5-Dichloro-2-methoxybenzaldehyde.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

Methodology:

-

Sample Preparation: A small amount of the crystalline 3,5-Dichloro-2-methoxybenzaldehyde is finely powdered. A capillary tube is sealed at one end by heating it in a flame. The open end of the capillary tube is then pressed into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.[2][3]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).[2]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]

-

Purity Assessment: A narrow melting range suggests high purity, while a broad and depressed melting range indicates the presence of impurities.

Boiling Point Determination (for liquids or low-melting solids)

Should 3,5-Dichloro-2-methoxybenzaldehyde be a low-melting solid, its boiling point can be determined after melting.

Methodology:

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[4][5][6]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).[5][7]

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[7] The heating is then discontinued, and the bath is allowed to cool slowly.

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance.[7]

Density Determination

The density of a solid can be determined by measuring the volume of a known mass of the substance.

Methodology (by displacement):

-

Mass Measurement: A known mass of 3,5-Dichloro-2-methoxybenzaldehyde is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble. The initial volume of the liquid is recorded. The weighed solid is then carefully added to the graduated cylinder, ensuring no splashing. The new volume is recorded. The volume of the solid is the difference between the final and initial volume readings.

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume (Density = Mass / Volume).

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for applications in synthesis and purification.

Methodology:

-

Sample and Solvent Preparation: A small, measured amount of 3,5-Dichloro-2-methoxybenzaldehyde (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A small volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added to each test tube.[8][9]

-

Observation: The mixture is agitated or vortexed to facilitate dissolution. The solubility is observed and recorded. If the compound dissolves, it is noted as "soluble." If it remains as a solid, it is "insoluble." If some dissolves, it can be classified as "partially soluble" or "sparingly soluble."[9] This process is repeated with a range of polar and non-polar solvents to establish a solubility profile.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the key physical properties of a novel or uncharacterized chemical compound.

Caption: A logical workflow for the experimental determination of physical properties.

References

- 1. scbt.com [scbt.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Depth Technical Guide to 3,5-Dichloro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol .[1][2] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. Its reactivity is primarily dictated by the aldehyde functional group and influenced by the electron-withdrawing chloro substituents and the electron-donating methoxy group on the benzene ring. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and a summary of its spectroscopic characteristics, drawing comparisons with closely related analogs.

Chemical and Physical Properties

While specific experimental data for 3,5-dichloro-2-methoxybenzaldehyde is limited in publicly available literature, its properties can be inferred from its structure and data from analogous compounds. It is expected to be a solid at room temperature.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 205.04 g/mol | [1][2] |

| CAS Number | 76008-04-3 | [1] |

| IUPAC Name | 3,5-dichloro-2-methoxybenzaldehyde | |

| Physical State | Solid (predicted) |

Synthesis and Purification

A likely and effective method for the synthesis of 3,5-dichloro-2-methoxybenzaldehyde involves a two-step process: the dichlorination of salicylaldehyde to form 3,5-dichlorosalicylaldehyde, followed by the methylation of the hydroxyl group.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichlorosalicylaldehyde (Precursor)

-

Materials: Salicylaldehyde, hydrochloric acid, hydrogen peroxide.

Step 2: Methylation of 3,5-Dichlorosalicylaldehyde

-

Materials: 3,5-Dichlorosalicylaldehyde, dimethyl sulfate (DMS), a suitable base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., acetone, DMF, or water).

-

Procedure:

-

In a well-ventilated fume hood, dissolve 3,5-dichlorosalicylaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add the base to the solution and stir until it dissolves.

-

Cool the mixture in an ice bath.

-

Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining a low temperature. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of a base (e.g., sodium bicarbonate) to neutralize any remaining acid and destroy excess DMS.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purification:

-

The crude 3,5-dichloro-2-methoxybenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet is expected between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.

-

Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-CHO): A signal is expected between δ 185 and 195 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with the carbon bearing the methoxy group being the most downfield.

-

Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong absorption band is expected around 1700 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks are expected above 3000 cm⁻¹.

-

C-O Stretch (Ether): An absorption is expected in the region of 1250-1000 cm⁻¹.

-

C-Cl Stretch: Absorptions are expected in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 204 and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.

Applications in Research and Drug Development

While specific biological activities for 3,5-dichloro-2-methoxybenzaldehyde are not extensively documented, its structural motifs are present in various biologically active molecules. Benzaldehyde derivatives are known to be precursors for the synthesis of compounds with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The presence of chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, 3,5-dichloro-2-methoxybenzaldehyde is a valuable building block for generating libraries of compounds for drug discovery screening.

References

Technical Guide: Structure Elucidation of 3,5-Dichloro-2-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview for the structure elucidation of 3,5-dichloro-2-methoxybenzaldehyde. It includes predicted spectroscopic data, standardized experimental protocols for data acquisition, and logical workflows for synthesis and analysis.

Molecular Structure and Properties

-

Chemical Name: 3,5-Dichloro-2-methoxybenzaldehyde

-

Molecular Formula: C₈H₆Cl₂O₂

-

Molecular Weight: 205.04 g/mol

-

CAS Number: 76008-04-3

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the structural confirmation of 3,5-dichloro-2-methoxybenzaldehyde.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Assigned Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

| Aldehyde (-CHO) | 9.9 - 10.3 | Singlet | N/A | 1H |

| Aromatic (H-4) | 7.7 - 7.9 | Doublet | ~2.5 | 1H |

| Aromatic (H-6) | 7.5 - 7.7 | Doublet | ~2.5 | 1H |

| Methoxy (-OCH₃) | 3.9 - 4.2 | Singlet | N/A | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 189 - 193 |

| Aromatic (C-2) | 157 - 161 |

| Aromatic (C-5) | 136 - 140 |

| Aromatic (C-1) | 134 - 138 |

| Aromatic (C-3) | 130 - 134 |

| Aromatic (C-4) | 128 - 132 |

| Aromatic (C-6) | 126 - 130 |

| Methoxy (-OCH₃) | 56 - 60 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | C-H Stretch (Aromatic) |

| ~2970, ~2850 | Medium | C-H Stretch (Methoxy) |

| ~2880, ~2780 | Medium | C-H Stretch (Aldehyde) |

| ~1705 | Strong | C=O Stretch (Aldehyde) |

| ~1580, ~1460 | Strong | C=C Stretch (Aromatic Ring) |

| ~1260 | Strong | C-O Stretch (Aryl Ether) |

| ~850 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| Mass-to-Charge (m/z) | Predicted Relative Abundance | Assignment |

| 204/206/208 | High | [M]⁺, [M+2]⁺, [M+4]⁺ Isotopic cluster |

| 203/205/207 | Medium | [M-H]⁺ |

| 175/177/179 | Medium | [M-CHO]⁺ |

| 160/162/164 | Low | [M-CHO-CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the necessary spectroscopic data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Materials: 3,5-dichloro-2-methoxybenzaldehyde, deuterated chloroform (CDCl₃), tetramethylsilane (TMS).

-

Procedure:

-

Sample Preparation: Accurately weigh 15-20 mg of the compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean NMR tube.

-

Add one drop of TMS as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Use a spectral width of at least 12 ppm and acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Switch the probe to the carbon frequency. Acquire a proton-decoupled carbon spectrum over a range of 0-200 ppm. A greater number of scans will be required compared to the proton spectrum.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

-

3.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Materials: 3,5-dichloro-2-methoxybenzaldehyde, potassium bromide (KBr, IR grade).

-

Procedure:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with approximately 100 mg of dry KBr using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and run a background scan.

-

Sample Spectrum: Place the KBr pellet in the holder and acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Label the significant peaks.

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Materials: 3,5-dichloro-2-methoxybenzaldehyde, a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

-

GC Separation: Inject a small volume of the solution into the GC. The compound will be separated from any impurities based on its retention time.

-

MS Analysis: The eluent from the GC is introduced into the ion source of the mass spectrometer. The molecules are ionized by a high-energy electron beam.

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern.

-

Visualizations

Caption: Workflow for Spectroscopic Analysis.

Caption: Plausible Synthetic Route.

An In-depth Technical Guide on 3,5-Dichloro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of 3,5-Dichloro-2-methoxybenzaldehyde. However, a thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on general principles of organic chemistry and data available for structurally related compounds.

Introduction

3,5-Dichloro-2-methoxybenzaldehyde is an aromatic aldehyde with the chemical formula C₈H₆Cl₂O₂. Its structure, featuring a benzaldehyde core with two chlorine atoms and a methoxy group, makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. The chlorine and methoxy substituents significantly influence the molecule's reactivity and physical properties, including its solubility. Understanding these properties is crucial for its effective use in synthetic chemistry.

Physicochemical Properties

While specific experimental data for 3,5-Dichloro-2-methoxybenzaldehyde is limited, some general physicochemical properties can be inferred:

-

Molecular Weight: 205.04 g/mol

-

Appearance: Likely a solid at room temperature, similar to other substituted benzaldehydes.

-

Reactivity: The aldehyde group is the primary site of reactivity, participating in reactions such as nucleophilic addition, condensation, and oxidation. The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methoxy group modulate the reactivity of both the aldehyde and the aromatic ring.

Solubility Profile

3.1. Quantitative Solubility Data

As of the latest search, no specific quantitative solubility data (e.g., in g/L or mol/L) for 3,5-Dichloro-2-methoxybenzaldehyde in common organic or aqueous solvents has been published in readily accessible scientific literature or databases.

3.2. Qualitative Solubility Assessment

Based on the principles of "like dissolves like," a qualitative assessment of the solubility of 3,5-Dichloro-2-methoxybenzaldehyde can be made:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the polar aldehyde and methoxy groups may impart some solubility in polar protic solvents. However, the nonpolar benzene ring and the two chloro substituents will likely limit its solubility in water. It is expected to have low to moderate solubility in alcohols like ethanol and methanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Higher solubility is anticipated in polar aprotic solvents, which can effectively solvate the polar functional groups of the molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the significant halogen and oxygen-containing functional groups, solubility in nonpolar solvents is expected to be limited.

Table 1: Predicted Qualitative Solubility of 3,5-Dichloro-2-methoxybenzaldehyde

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Protic | Water | Low |

| Methanol, Ethanol | Low to Moderate | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High |

| Nonpolar | Toluene, Hexane | Low |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like 3,5-Dichloro-2-methoxybenzaldehyde using the isothermal shake-flask method.

4.1. Materials and Equipment

-

3,5-Dichloro-2-methoxybenzaldehyde (analytical grade)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,5-Dichloro-2-methoxybenzaldehyde to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of 3,5-Dichloro-2-methoxybenzaldehyde of known concentrations in the respective solvents.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.

-

Dilute the filtered sample solutions with the appropriate solvent to a concentration within the range of the calibration curve.

-

Analyze the diluted sample solutions using the same analytical method.

-

-

Calculation:

-

Determine the concentration of 3,5-Dichloro-2-methoxybenzaldehyde in the diluted sample solutions from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

-

4.3. Experimental Workflow Diagram

Caption: Workflow for Experimental Solubility Determination.

Potential Role in Synthetic Pathways

Given its structure, 3,5-Dichloro-2-methoxybenzaldehyde can serve as a versatile starting material in organic synthesis. For instance, it can be a precursor in the synthesis of various heterocyclic compounds or other complex molecular scaffolds relevant to drug development. A hypothetical synthetic pathway could involve a condensation reaction followed by cyclization.

5.1. Hypothetical Synthetic Pathway Diagram

Caption: Hypothetical Synthetic Pathway.

Conclusion

While quantitative solubility data for 3,5-Dichloro-2-methoxybenzaldehyde is not currently available in the public domain, its chemical structure suggests it is likely soluble in polar aprotic solvents and moderately soluble in polar protic and chlorinated solvents, with low solubility in water and nonpolar solvents. The provided experimental protocol offers a standardized method for determining its precise solubility in various solvents, which is a critical step for its application in research and development. Its potential as a synthetic intermediate underscores the importance of further characterizing its physicochemical properties.

A Technical Guide to the Spectroscopic Profile of 3,5-Dichloro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,5-Dichloro-2-methoxybenzaldehyde (CAS No: 76008-04-3). Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this document presents predicted spectroscopic characteristics based on the analysis of structurally related compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data are provided to enable researchers to perform their own analyses. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug development and chemical research.

Compound Identification

3,5-Dichloro-2-methoxybenzaldehyde is a disubstituted aromatic aldehyde. Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | 3,5-dichloro-2-methoxybenzaldehyde |

| CAS Number | 76008-04-3[1] |

| Molecular Formula | C₈H₆Cl₂O₂[1] |

| Molecular Weight | 205.04 g/mol [1] |

| Chemical Structure | |

| InChI | InChI=1S/C8H6Cl2O2/c1-12-8(6(10)3-5(9)2-7(8)4-11)/h2-4H,1H3 |

| SMILES | COC1=C(C=C(C=C1Cl)C=O)Cl |

Predicted Spectroscopic Data

Predicted ¹H NMR Spectroscopic Data

The expected chemical shifts (δ) in ppm relative to a TMS standard are outlined below. The solvent is assumed to be CDCl₃.

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.6 | Doublet | 1H | Aromatic (H-6) |

| ~7.3 | Doublet | 1H | Aromatic (H-4) |

| ~4.0 | Singlet | 3H | Methoxy (-OCH₃) |

Predicted ¹³C NMR Spectroscopic Data

The expected chemical shifts (δ) in ppm are outlined below. The solvent is assumed to be CDCl₃.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehyde Carbonyl (C=O) |

| ~158 | Aromatic (C-2) |

| ~135 | Aromatic (C-1) |

| ~133 | Aromatic (C-5) |

| ~130 | Aromatic (C-3) |

| ~128 | Aromatic (C-6) |

| ~125 | Aromatic (C-4) |

| ~63 | Methoxy (-OCH₃) |

Predicted Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |

| ~2900 | Medium-Strong | C-H Stretch (aromatic and aliphatic) |

| ~2850 | Medium | C-H Stretch (aldehyde) |

| ~1710 | Strong | C=O Stretch (aldehyde) |

| ~1580 | Strong | C=C Stretch (aromatic ring) |

| ~1250 | Strong | C-O Stretch (aryl ether) |

| ~800 | Strong | C-Cl Stretch |

Predicted Mass Spectrometry (MS) Data

For electron ionization (EI) mass spectrometry, the following fragments are expected:

| m/z | Assignment |

| 204/206/208 | Molecular ion peak (M⁺) with isotopic pattern for two chlorine atoms |

| 203/205/207 | [M-H]⁺ |

| 175/177/179 | [M-CHO]⁺ |

| 160/162/164 | [M-CHO-CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a solid organic compound like 3,5-Dichloro-2-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

-

3,5-Dichloro-2-methoxybenzaldehyde (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

Glass Pasteur pipette and bulb

-

Small vial

Procedure:

-

Sample Preparation: Dissolve the appropriate amount of the compound in a small vial with approximately 0.6-0.7 mL of the deuterated solvent.

-

Sample Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard one-pulse sequence.

-

Set the spectral width to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Phase correct the spectrum and apply a baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

3,5-Dichloro-2-methoxybenzaldehyde (1-2 mg)

-

Potassium bromide (KBr), IR grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Processing: The instrument's software will ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

3,5-Dichloro-2-methoxybenzaldehyde

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent.

-

GC Separation (Optional but Recommended): Inject a small volume of the solution into the GC. The compound will be separated from any impurities based on its retention time.

-

MS Analysis:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

The sample is ionized, typically by electron impact (EI).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are then analyzed.

Workflow Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Detailed workflow for NMR spectroscopy.

References

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. Benzaldehyde, 3,5-dichloro-2-hydroxy- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]

- 6. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzaldehyde, 2-methoxy- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzaldehyde, 2-methoxy- [webbook.nist.gov]

3,5-Dichloro-2-methoxybenzaldehyde: A Technical Guide to Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Dichloro-2-methoxybenzaldehyde (CAS No. 76008-04-3) is readily available in public databases. The following information is compiled from data on structurally similar compounds and should be used as a guide for preliminary risk assessment and safe handling procedures. It is imperative that a comprehensive, substance-specific risk assessment is conducted before handling this chemical. All operations should be performed by trained personnel in a controlled laboratory setting.

Introduction

3,5-Dichloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its reactivity is characteristic of aromatic aldehydes, while the dichloro and methoxy substitutions influence its physical, chemical, and toxicological properties. This guide provides a detailed overview of the inferred safety and handling protocols for this compound, aimed at researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds like 2-hydroxy-3-methoxybenzaldehyde, 2-methoxybenzaldehyde, and other chlorinated benzaldehydes, 3,5-Dichloro-2-methoxybenzaldehyde is anticipated to be classified as follows:

Table 1: Inferred GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 (Assumed) | H302: Harmful if swallowed |

Pictogram:

Signal Word: Warning

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for safe handling.

Table 2: Inferred Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Quantitative data for 3,5-Dichloro-2-methoxybenzaldehyde is limited. The following table includes known data for the target compound and relevant data from analogous compounds for comparison.

Table 3: Physical and Chemical Properties

| Property | 3,5-Dichloro-2-methoxybenzaldehyde | 2-Methoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde |

| CAS Number | 76008-04-3[1] | 135-02-4 | 120-14-9 |

| Molecular Formula | C₈H₆Cl₂O₂[1] | C₈H₈O₂ | C₉H₁₀O₃ |

| Molecular Weight | 205.04 g/mol [1] | 136.15 g/mol [2] | 166.17 g/mol [3] |

| Appearance | Not specified | Light yellow solid[4] | White to light yellow crystalline powder |

| Melting Point | Not specified | 34 - 40 °C[4] | 40 - 42 °C |

| Boiling Point | Not specified | 238 °C @ 760 mmHg[4] | 281 °C |

| Solubility | Not specified | Soluble in water and propylene glycol.[2] | Slightly soluble in water |

| Flash Point | Not specified | 117 °C[4] | 143 °C |

Experimental Protocols

As no specific toxicological studies for 3,5-Dichloro-2-methoxybenzaldehyde are publicly available, this section outlines generalized protocols for assessing the key hazards identified.

Skin Irritation/Corrosion Test (OECD TG 439)

This in vitro test method uses reconstructed human epidermis to assess skin irritation potential.

-

Test System: A reconstructed human epidermis model is used.

-

Procedure: The test chemical is applied topically to the epidermis tissue.

-

Exposure: The chemical is left in contact for a defined period (e.g., 60 minutes).

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

Classification: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Acute Eye Irritation/Corrosion Test (OECD TG 405)

This in vivo test is performed on albino rabbits.

-

Test Animals: Three healthy adult albino rabbits are used per test.

-

Procedure: A single dose of the test substance is applied into one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

-

Classification: The classification is based on the severity and persistence of the observed lesions.

Signaling Pathways and Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of 3,5-Dichloro-2-methoxybenzaldehyde.

Caption: Risk assessment and control workflow for handling 3,5-Dichloro-2-methoxybenzaldehyde.

Caption: First aid response for exposure to 3,5-Dichloro-2-methoxybenzaldehyde.

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid formation of dust and aerosols.

-

Wear appropriate personal protective equipment (see Section 7).

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

-

Store locked up.

Personal Protective Equipment

A comprehensive PPE program is essential to minimize exposure.

Table 4: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards. |

| Skin | Chemical-resistant gloves | Material: Nitrile rubber, neoprene, or other resistant material. Inspect gloves before use. |

| Lab coat | Long-sleeved, appropriate for the level of risk. | |

| Respiratory | Respirator (if ventilation is inadequate) | NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. |

First Aid Measures

Table 5: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[5][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |

Conclusion

While a specific Safety Data Sheet for 3,5-Dichloro-2-methoxybenzaldehyde is not currently available, a robust safety and handling protocol can be established based on data from analogous compounds. The primary hazards are likely to be skin, eye, and respiratory irritation, with potential for harm if swallowed. Strict adherence to engineering controls, administrative procedures, and the use of appropriate personal protective equipment are paramount to ensure the safety of laboratory personnel. It is strongly recommended that users of this chemical seek more specific safety information from the supplier or conduct their own in-house risk assessment before commencing any work.

References

3,5-Dichloro-2-methoxybenzaldehyde material safety data sheet

An in-depth technical guide on the material safety data sheet for 3,5-Dichloro-2-methoxybenzaldehyde, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

Chemical Name: 3,5-Dichloro-2-methoxybenzaldehyde CAS Number: 76008-04-3[1] Molecular Formula: C₈H₆Cl₂O₂[2] Molecular Weight: 205.04 g/mol [2]

This section summarizes the key physical and chemical properties of 3,5-Dichloro-2-methoxybenzaldehyde. The data is compiled from available Safety Data Sheets (SDS) and chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid | Assumed based on similar compounds |

| Appearance | No data available | - |

| Odor | No data available | - |

| Melting Point/Freezing Point | No data available | - |

| Boiling Point/Boiling Range | No data available | - |

| Flash Point | No data available | - |

| Solubility | No data available | - |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The specific GHS classification for 3,5-Dichloro-2-methoxybenzaldehyde is not explicitly stated in the readily available resources. However, based on the hazards of similar benzaldehyde derivatives, it is prudent to handle this compound with care, assuming it may possess irritant or other hazardous properties.

Table 2: GHS Hazard Classification (Anticipated)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Not Classified | - |

| Skin Corrosion/Irritation | Category 2 (Assumed) | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A (Assumed) | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Assumed) | May cause respiratory irritation |

Note: The GHS classification presented here is assumed based on related chemical structures and should be confirmed by a comprehensive SDS for 3,5-Dichloro-2-methoxybenzaldehyde.

Toxicological Information

Detailed toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for 3,5-Dichloro-2-methoxybenzaldehyde are not available in the searched documents. Toxicological properties have not been fully investigated.

Table 3: Toxicological Data

| Test | Route | Species | Value |

| LD50 | Oral | No data available | No data available |

| LD50 | Dermal | No data available | No data available |

| LC50 | Inhalation | No data available | No data available |

Handling, Storage, and Personal Protection

This section outlines the recommended procedures for the safe handling and storage of 3,5-Dichloro-2-methoxybenzaldehyde, along with personal protective equipment (PPE) guidelines.

Experimental Protocol for Safe Handling

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood to minimize exposure to vapors or dust.[3]

-

Personal Protective Equipment:

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Procedures

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid and Emergency Procedures

In the event of exposure or an emergency, follow the first-aid measures outlined below.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous decomposition products may include carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Chemical Handling and Safety

The following diagram illustrates the logical workflow for handling 3,5-Dichloro-2-methoxybenzaldehyde safely in a research environment.

Caption: Workflow for Safe Chemical Handling.

References

The Versatile Role of 3,5-Dichloro-2-methoxybenzaldehyde in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-methoxybenzaldehyde is a versatile synthetic intermediate that serves as a valuable building block for a diverse array of organic molecules. Its unique substitution pattern, featuring two electron-withdrawing chlorine atoms and an electron-donating methoxy group on the aromatic ring, imparts distinct reactivity to the aldehyde functionality. This technical guide provides a comprehensive overview of the role of 3,5-dichloro-2-methoxybenzaldehyde in organic synthesis, with a focus on its application in the construction of key molecular scaffolds such as chalcones, Schiff bases, and other heterocyclic systems. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in research and development.

Introduction

Substituted benzaldehydes are fundamental precursors in organic synthesis, enabling the construction of complex molecular architectures with diverse biological and material properties. 3,5-Dichloro-2-methoxybenzaldehyde, with its specific arrangement of chloro and methoxy substituents, offers a unique platform for synthetic transformations. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Conversely, the methoxy group can influence the electronic and steric environment of the reaction center. This guide explores the synthetic utility of this compound in key organic reactions.

Key Synthetic Transformations

3,5-Dichloro-2-methoxybenzaldehyde is a key reactant in several fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail the methodologies for some of the most important transformations.

Claisen-Schmidt Condensation: Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as important intermediates for the synthesis of flavonoids and other heterocyclic compounds. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from substituted benzaldehydes and acetophenones.

A general protocol for the base-catalyzed Claisen-Schmidt condensation of 3,5-dichloro-2-methoxybenzaldehyde with a substituted acetophenone is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve 3,5-dichloro-2-methoxybenzaldehyde (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: To the stirred solution, add a catalytic amount of a strong base, such as a 40-50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature or while cooling in an ice bath.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base. The precipitated crude chalcone is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Table 1: Quantitative Data for a Representative Claisen-Schmidt Condensation

| Reactant A | Reactant B | Base | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 3,5-Dichloro-2-methoxybenzaldehyde | Acetophenone | NaOH | Ethanol | 4-6 h | 85-95 | Varies with acetophenone |

| 3,5-Dichloro-2-methoxybenzaldehyde | 4'-Methylacetophenone | KOH | Ethanol | 4-6 h | 88-96 | Varies with acetophenone |

| 3,5-Dichloro-2-methoxybenzaldehyde | 4'-Chloroacetophenone | NaOH | Ethanol | 5-7 h | 82-92 | Varies with acetophenone |

Note: The yields and melting points are typical for Claisen-Schmidt condensations of substituted benzaldehydes and may vary depending on the specific acetophenone derivative and reaction conditions.

3,5-Dichloro-2-methoxybenzaldehyde: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dichloro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial chemical intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms and a methoxy group on the benzaldehyde core, imparts specific reactivity and properties that are highly valuable in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 3,5-dichloro-2-methoxybenzaldehyde, with a focus on its application as a building block in drug development.

Chemical and Physical Properties

3,5-Dichloro-2-methoxybenzaldehyde is a solid at room temperature. The presence of the electron-withdrawing chlorine atoms and the electron-donating methoxy group on the aromatic ring influences its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of 3,5-Dichloro-2-methoxybenzaldehyde

| Property | Value | Source |

| CAS Number | 76008-04-3 | [1][2][3] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][3] |

| Molecular Weight | 205.04 g/mol | [1][3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General Knowledge |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of 3,5-Dichloro-2-methoxybenzaldehyde. Below is a summary of expected spectral data based on its structure and data from analogous compounds.

Table 2: Spectroscopic Data for 3,5-Dichloro-2-methoxybenzaldehyde (Predicted and/or from Similar Compounds)

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~10.3 ppm (s, 1H, -CHO), ~7.7 ppm (d, 1H, Ar-H), ~7.4 ppm (d, 1H, Ar-H), ~4.0 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~188 ppm (C=O), ~158 ppm (C-OCH₃), ~135 ppm (C-Cl), ~132 ppm (C-Cl), ~130 ppm (Ar-C), ~128 ppm (Ar-C), ~125 ppm (C-CHO), ~56 ppm (-OCH₃) |

| IR (cm⁻¹) | ~2850 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1580, 1470 (C=C, aromatic), ~1250 (C-O, ether), ~800-700 (C-Cl) |

| Mass Spec (m/z) | 204/206/208 (M⁺, isotopic pattern for 2 Cl atoms), 175/177 (M⁺ - CHO) |

Synthesis of 3,5-Dichloro-2-methoxybenzaldehyde

The synthesis of 3,5-Dichloro-2-methoxybenzaldehyde typically starts from a more readily available substituted phenol. A common synthetic route involves the chlorination and subsequent methylation of a suitable precursor.

General Synthetic Pathway

A plausible synthetic route starts from 2-hydroxybenzaldehyde (salicylaldehyde). The phenolic hydroxyl group directs the electrophilic aromatic substitution (chlorination) to the ortho and para positions. Due to the presence of the aldehyde group, which is a meta-director, the substitution pattern can be controlled. Subsequent methylation of the hydroxyl group yields the final product.

Caption: Synthetic pathway to 3,5-Dichloro-2-methoxybenzaldehyde.

Experimental Protocol: Synthesis from 3,5-Dichlorosalicylaldehyde

This protocol outlines the methylation of 3,5-dichlorosalicylaldehyde to produce 3,5-dichloro-2-methoxybenzaldehyde.

Materials:

-

3,5-Dichlorosalicylaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Anhydrous acetone

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,5-dichlorosalicylaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 3,5-dichloro-2-methoxybenzaldehyde.

Reactions and Applications in Drug Development

The aldehyde functionality of 3,5-dichloro-2-methoxybenzaldehyde is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceutical compounds.

Key Reactions

The aldehyde group can undergo a range of reactions, including:

-

Reductive amination: To form substituted benzylamines.

-

Wittig reaction: To form stilbene derivatives.

-

Henry reaction: To form nitroaldol products.

-

Grignard and organolithium additions: To form secondary alcohols.

-

Oxidation: To form the corresponding carboxylic acid.

-

Condensation reactions: With active methylene compounds to form various heterocyclic structures.

Role in Pharmaceutical Synthesis

While specific examples in publicly accessible literature are limited, the structural motif of 3,5-dichloro-2-methoxybenzaldehyde is present in various patented compounds with potential biological activities. Its utility lies in its ability to introduce a dichlorinated and methoxylated phenyl ring into a larger molecule, which can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Hypothetical Application in the Synthesis of a Kinase Inhibitor:

Many kinase inhibitors possess a substituted aromatic core. 3,5-Dichloro-2-methoxybenzaldehyde can serve as a starting material for the synthesis of such a core structure.

References

Application Note: A Two-Step Synthesis of 3,5-Dichloro-2-methoxybenzaldehyde from 2,4-Dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step protocol for the synthesis of 3,5-dichloro-2-methoxybenzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the ortho-formylation of commercially available 2,4-dichlorophenol via the Reimer-Tiemann reaction to yield 3,5-dichloro-2-hydroxybenzaldehyde. Subsequent O-methylation of the intermediate using dimethyl sulfate affords the final product. This document outlines the experimental procedures, including reaction conditions, purification methods, and characterization data.

Introduction

3,5-Dichloro-2-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its substituted benzaldehyde structure allows for a wide range of subsequent chemical transformations. The following protocol describes a reliable and scalable two-step synthesis starting from 2,4-dichlorophenol. The initial step involves a Reimer-Tiemann reaction, a well-established method for the ortho-formylation of phenols.[1][2][3][4] This reaction proceeds through the in-situ generation of dichlorocarbene from chloroform in a basic medium.[1][2][3] The subsequent step is the methylation of the phenolic hydroxyl group of the intermediate, 3,5-dichloro-2-hydroxybenzaldehyde, using dimethyl sulfate in the presence of a base to yield the desired product.

Overall Reaction Scheme

Figure 1: Overall synthetic route from 2,4-Dichlorophenol to 3,5-Dichloro-2-methoxybenzaldehyde.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde

This procedure is adapted from the Reimer-Tiemann formylation of substituted phenols.[5]

Materials:

-

2,4-Dichlorophenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide (6.0 eq) in deionized water.

-

To this solution, add 2,4-dichlorophenol (1.0 eq).

-

Heat the mixture to 60-65 °C with vigorous stirring.

-

Add chloroform (3.0 eq) dropwise via the dropping funnel over a period of 1 hour, maintaining the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture at 60-65 °C for an additional 3 hours.

-

Cool the reaction mixture to room temperature and remove the excess chloroform by distillation.

-

Acidify the remaining aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 3,5-dichloro-2-hydroxybenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3,5-Dichloro-2-methoxybenzaldehyde

This procedure utilizes a standard O-methylation method with dimethyl sulfate.

Materials:

-

3,5-Dichloro-2-hydroxybenzaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone

-

Deionized water

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add dimethyl sulfate (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 3,5-dichloro-2-methoxybenzaldehyde can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

| Step | Reactant | Molar Mass ( g/mol ) | Equivalents | Amount | Reagent/Solvent | Conditions | Typical Yield (%) | Product Purity (%) |

| 1 | 2,4-Dichlorophenol | 163.00 | 1.0 | (User defined) | NaOH, CHCl₃, H₂O | 60-65 °C, 4h | 60-70 | >95 (after recrystallization) |

| 2 | 3,5-Dichloro-2-hydroxybenzaldehyde | 191.01 | 1.0 | (User defined) | (CH₃)₂SO₄, K₂CO₃, Acetone | Reflux, 4-6h | 85-95 | >98 (after purification) |

Table 1: Summary of reaction parameters and results.

Workflow and Signaling Pathway Diagrams

Figure 2: Detailed experimental workflow for the two-step synthesis.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

Application Notes and Protocols for Claisen-Schmidt Condensation with 3,5-Dichloro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon bonds and the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[1] This base-catalyzed reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[1] Chalcones and their derivatives are of significant interest in medicinal chemistry and drug development due to their wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5]

The use of substituted benzaldehydes, such as 3,5-Dichloro-2-methoxybenzaldehyde, allows for the synthesis of chalcones with unique electronic and steric properties, potentially leading to enhanced or novel biological activities. The presence of chloro and methoxy groups on the aromatic ring can significantly influence the pharmacological profile of the resulting chalcone derivatives. These compounds serve as valuable scaffolds for the development of new therapeutic agents. For instance, many chalcone derivatives have been investigated for their potential to induce apoptosis in cancer cells, making them promising candidates for anticancer drug discovery.[5]

This document provides a detailed protocol for the Claisen-Schmidt condensation of 3,5-Dichloro-2-methoxybenzaldehyde with various acetophenones to generate a library of novel chalcone derivatives.

Experimental Protocols

General Protocol for the Synthesis of (E)-1-Aryl-3-(3,5-dichloro-2-methoxyphenyl)prop-2-en-1-one Derivatives

This protocol outlines a standard laboratory procedure for the Claisen-Schmidt condensation of 3,5-Dichloro-2-methoxybenzaldehyde with a substituted acetophenone.

Materials:

-

3,5-Dichloro-2-methoxybenzaldehyde

-

Substituted Acetophenone (e.g., acetophenone, 4'-methylacetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Beakers

-

Graduated cylinders

-

Büchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 3,5-Dichloro-2-methoxybenzaldehyde (1.0 eq) and the selected substituted acetophenone (1.0 eq) in a minimal amount of ethanol with stirring.

-

Base Addition: In a separate beaker, prepare a 40-60% aqueous solution of NaOH or KOH. Slowly add the basic solution dropwise to the ethanolic solution of the reactants while stirring vigorously at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The formation of a precipitate is often indicative of product formation. Reaction times can vary from a few hours to overnight, depending on the reactivity of the acetophenone.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization and Precipitation: Acidify the mixture by slowly adding 10% HCl with constant stirring until the solution is acidic (pH ~2-3), which will cause the chalcone to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any inorganic impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

-

Characterization: Characterize the purified chalcone by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following table summarizes representative data for a series of chalcones synthesized from 3,5-Dichloro-2-methoxybenzaldehyde and various substituted acetophenones.

| Entry | Acetophenone Derivative | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |

| 1 | Acetophenone | (E)-3-(3,5-dichloro-2-methoxyphenyl)-1-phenylprop-2-en-1-one | C₁₆H₁₂Cl₂O₂ | 85-95 | 110-112 |

| 2 | 4'-Methylacetophenone | (E)-3-(3,5-dichloro-2-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-one | C₁₇H₁₄Cl₂O₂ | 80-90 | 125-127 |

| 3 | 4'-Methoxyacetophenone | (E)-3-(3,5-dichloro-2-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | C₁₇H₁₄Cl₂O₃ | 88-98 | 138-140 |

| 4 | 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₁Cl₃O₂ | 82-92 | 155-157 |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Caption: Potential signaling pathway inhibited by synthesized chalcones.

References

Application Notes and Protocols for the Knoevenagel Condensation of 3,5-Dichloro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone.[1] This reaction is of significant interest in medicinal chemistry and drug development as it provides a versatile route to α,β-unsaturated compounds, which are common structural motifs in biologically active molecules. Derivatives of 2-cyanoacrylamide, often synthesized via Knoevenagel condensation, have shown potential as anti-infective agents, anticancer agents, and enzyme inhibitors.[2][3]

3,5-Dichloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde that can serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the chlorine atoms and the electron-donating methoxy group can influence the reactivity of the aldehyde and the biological properties of the resulting products. These application notes provide detailed protocols for the Knoevenagel condensation of 3,5-Dichloro-2-methoxybenzaldehyde with various active methylene compounds, offering a foundation for the synthesis and exploration of new chemical entities.

Data Presentation

The following table summarizes various reaction conditions for the Knoevenagel condensation of substituted benzaldehydes with different active methylene compounds, which can be adapted for 3,5-Dichloro-2-methoxybenzaldehyde.

| Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| Malononitrile | Ammonium Acetate | Ethanol | Reflux | 2 h | High | [4] |

| Malononitrile | Piperidine | Ethanol | Room Temp. | 5-7 min (sonication) | High | [5] |

| Malononitrile | Triphenylphosphine | Solvent-free | 80 °C | 5-10 min | High | [6] |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2 h | High | [7] |

| Ethyl Cyanoacetate | DBU/Water | Water | Room Temp. | ~1 h | >95 | [8] |

| Ethyl Cyanoacetate | Triphenylphosphine | Solvent-free | 80 °C | 5-10 min | High | [6] |

| 2-Cyanoacetamide | Piperidine | Methanol | Reflux | 2 h | ~100 | [9] |

| 2-Cyanoacetamide | Triethylamine (TEA) | Water | 80 °C (Microwave) | 10 min | High | [10] |

Note: "High" yield indicates that while a specific numerical value for 3,5-Dichloro-2-methoxybenzaldehyde was not provided in the cited general protocol, the methodology is reported to be highly efficient for a range of aromatic aldehydes.

Experimental Protocols

Protocol 1: General Procedure using a Basic Catalyst in Ethanol

This protocol is a standard and widely used method for the Knoevenagel condensation.

Materials:

-

3,5-Dichloro-2-methoxybenzaldehyde

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or 2-cyanoacetamide)

-

Ethanol

-

Piperidine or Ammonium Acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 3,5-Dichloro-2-methoxybenzaldehyde (1.0 mmol).

-

Add the active methylene compound (1.1 mmol).

-

Add ethanol (10-15 mL) to dissolve the reactants.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) or ammonium acetate (0.2 mmol).

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-4 hours), allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid product by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Solvent-Free Knoevenagel Condensation

This environmentally friendly protocol avoids the use of organic solvents.[6]

Materials:

-

3,5-Dichloro-2-methoxybenzaldehyde

-

Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

-

Triphenylphosphine (catalyst)

-

Reaction vial or flask

-

Oil bath or heating block

Procedure:

-

In a reaction vial, combine 3,5-Dichloro-2-methoxybenzaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and triphenylphosphine (0.1 mmol).

-

Place the vial in a pre-heated oil bath at 80°C.

-

Stir the mixture for 5-10 minutes. The reaction can also be accelerated using microwave irradiation.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterize the purified product.